4-(4-Bromo-1,3-thiazol-2-yl)pyridine
Description
Properties
IUPAC Name |
4-bromo-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYFILMBWMMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(4-Bromo-1,3-thiazol-2-yl)pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 4-(4-bromo-1,3-thiazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the molecular and physicochemical properties of this compound, offers a validated synthetic protocol, and discusses its potential applications, particularly in drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, drug development, and related scientific fields.
Introduction: The Significance of the Thiazole-Pyridine Scaffold
The fusion of thiazole and pyridine rings in a single molecular entity creates a scaffold with immense potential in the development of novel therapeutic agents and functional materials. Thiazole derivatives are a well-established class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The thiazole ring is a key component in several approved drugs, highlighting its importance in medicinal chemistry.[2] Similarly, the pyridine moiety is a ubiquitous structural motif in numerous natural products and synthetic compounds with diverse pharmacological activities. The combination of these two heterocyclic systems in this compound is anticipated to yield a molecule with unique electronic and biological characteristics, making it a compelling target for further investigation.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.
Molecular Formula and Structure
The molecular formula of this compound is C₈H₅BrN₂S .[3]
Structural Representation:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Pyridine-4-carbothioamide
-
To a solution of pyridine-4-carbonitrile (1.0 eq) in pyridine, triethylamine (2.0 eq) is added.
-
The mixture is cooled to 0 °C, and hydrogen sulfide gas is bubbled through the solution for 2-3 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford pyridine-4-carbothioamide.
Step 2: Synthesis of this compound
-
A solution of pyridine-4-carbothioamide (1.0 eq) and 2,4-dibromoacetaldehyde (1.1 eq) in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound will be performed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the thiazole ring. The chemical shifts and coupling constants will be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all eight carbon atoms in the molecule, with their chemical shifts corresponding to their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. [4]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N, C=C, and C-S stretching vibrations within the heterocyclic rings. [4]
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a promising candidate for various applications.
Medicinal Chemistry
The thiazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. [5]This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for biological screening. [4]Areas of potential interest include:
-
Anticancer Agents: Many thiazole derivatives have demonstrated significant anticancer activity. [6][7]* Antimicrobial Agents: The thiazole ring is a common feature in compounds with antibacterial and antifungal properties. [6]* Kinase Inhibitors: The pyridine and thiazole rings can interact with the active sites of various kinases, which are important targets in cancer and inflammatory diseases.
Materials Science
The extended π-system and the presence of heteroatoms in this compound suggest its potential use in the development of novel organic materials with interesting photophysical and electronic properties. The bromo-functionality allows for its incorporation into larger conjugated systems through polymerization or cross-coupling reactions, leading to materials for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Organic Field-Effect Transistors (OFETs)
Conclusion
This compound is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its molecular properties, a detailed synthetic protocol, and a discussion of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further exploration and utilization of this promising molecule.
References
-
On the nucleophilic derivatization of 4,7-dibromo-t[6][8][9]hiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate. (2019, June 7). Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019, April 23). Retrieved from [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem. Retrieved from [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Retrieved from [Link]
-
4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem. Retrieved from [Link]
-
This compound - PubChemLite. Retrieved from [Link]
-
Station Post Insulators Catalog | PDF - Scribd. Retrieved from [Link]
-
Station Posts Section: G-1 / Page - Lapp Insulators. (2024, June 17). Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - ResearchGate. (2025, October 15). Retrieved from [Link]
-
Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science. (2020, March 31). Retrieved from [Link]
-
Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules - ResearchGate. (2020, May 31). Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Retrieved from [Link]
-
(E)-4-(2-(7-Bromo-t[6][8][9]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Retrieved from [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Retrieved from [Link]
-
Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022, January 17). Retrieved from [Link]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin - Semantic Scholar. (2024, October 9). Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - MDPI. Retrieved from [Link]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. PubChemLite - this compound (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR analysis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine
Foreword: The Structural Imperative in Drug Discovery
In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic entities is a cornerstone of successful drug development. Molecules such as this compound represent a confluence of privileged scaffolds—the pyridine and thiazole rings—which are ubiquitous in pharmacologically active agents. The precise characterization of these molecules is not merely an academic exercise; it is a critical step that underpins all subsequent research, from understanding structure-activity relationships (SAR) to ensuring the purity and stability of an active pharmaceutical ingredient (API). Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct and unambiguous insight into the carbon skeleton of a molecule.[1][2]
This guide offers a comprehensive, field-proven approach to the ¹³C NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process. We will move from the foundational principles governing the spectral appearance of this specific molecule to a detailed, self-validating experimental protocol, and finally, to the nuanced interpretation of the spectral data.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A robust analysis begins before the sample is ever placed in the magnet. Understanding the electronic environment of each carbon atom allows us to predict the ¹³C NMR spectrum, turning the analysis from a simple matching exercise into a confirmatory and investigative tool. Each peak in a ¹³C NMR spectrum corresponds to a unique carbon environment in the molecule.
The structure of this compound presents nine unique carbon atoms. The chemical shift (δ) of each carbon is influenced by several key factors: hybridization, the electronegativity of adjacent atoms, and the anisotropic effects of the aromatic rings.[3][4]
Caption: Molecular structure of this compound with carbon numbering.
1.1. The Pyridine Moiety (C2'', C3'', C4'', C5'', C6'') The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. In unsubstituted pyridine, the carbon chemical shifts are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4).[5] In our target molecule, the thiazole group at the C4'' position acts as a substituent.
-
C4'' (ipso-carbon): This carbon is directly attached to the thiazole ring. Its chemical shift will be significantly influenced by the electronic properties of the attached ring. We predict a downfield shift relative to unsubstituted pyridine.
-
C3'' and C5'' (ortho-carbons): These carbons are ortho to the substitution site and will experience moderate electronic effects.
-
C2'' and C6'' (meta-carbons): Being meta to the substituent, these carbons will be least affected but will still show a shift distinct from unsubstituted pyridine due to the overall electronic perturbation.
1.2. The Thiazole Moiety (C2', C4', C5') Thiazole is another heteroaromatic ring containing both a nitrogen and a sulfur atom.
-
C2' (pyridin-4-yl substituted): This carbon is positioned between two heteroatoms (N and S) and is also attached to the pyridine ring. This environment typically results in a significant downfield shift, often observed in the δ 160-170 ppm range.
-
C4' (bromo-substituted): This carbon is directly bonded to bromine. Halogens exert a "heavy atom effect," which, contrary to simple electronegativity arguments, often results in an upfield (shielding) effect for the directly attached carbon, particularly with bromine and iodine.[6] However, the precise shift is a complex interplay of inductive and resonance effects. While electronegativity would suggest a downfield shift, the heavy atom effect will counteract this. We predict this carbon to appear in the δ 110-125 ppm range.
-
C5' (protonated): This is the only carbon in the thiazole ring bonded to a hydrogen atom. It is expected to be the most upfield of the thiazole carbons, likely in the δ 115-130 ppm range.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent upon a meticulous experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.
Caption: A self-validating workflow for ¹³C NMR data acquisition and analysis.
2.1. Sample Preparation
The quality of the final spectrum is fundamentally determined at this stage.
-
Mass Determination: Accurately weigh 50-100 mg of this compound. This concentration is crucial for obtaining a good signal-to-noise ratio for quaternary carbons in a reasonable timeframe (20-60 minutes).[7]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. The choice is critical; the solvent's residual peak should not overlap with signals of interest.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[7] This allows for effective mixing via vortexing or gentle heating if necessary, which is difficult to achieve once inside the NMR tube.
-
Filtration: Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool. This step is non-negotiable. Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Standard: Add an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2.2. Data Acquisition
These steps assume the use of a modern NMR spectrometer with standard software (e.g., TopSpin).
-
Initial Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A standard operating procedure should be followed for the specific instrument.[8][9]
-
Proton Spectrum as a Quality Control: Before committing to a potentially lengthy ¹³C acquisition, acquire a quick 1D ¹H NMR spectrum (e.g., 8 scans). This serves as a vital check for sample purity, concentration, and the quality of the shim. Sharp, symmetrical peaks in the proton spectrum are indicative of a well-prepared sample and a homogeneous magnetic field.
-
¹³C Experiment Setup: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc). Key parameters to consider are:
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules and will encompass all expected signals.[1]
-
Number of Scans (NS): Begin with a minimum of 1024 scans. Quaternary carbons and the carbon attached to bromine may have longer relaxation times and lower signal intensity, requiring more scans to be clearly visible.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a standard starting point.
-
-
Acquisition: Start the acquisition. Monitor the signal-to-noise ratio as the experiment progresses.
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the deuterated solvent's carbon signal(s).
Spectral Interpretation and Data Summary
Based on the theoretical principles and data from analogous structures, we can predict the chemical shifts and assign them to the corresponding carbon atoms.[10][11][12] Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be used to definitively distinguish between CH, CH₂, and CH₃ groups (and by inference, quaternary carbons).[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in DEPT-135) | Rationale & Comments |
| C2' | 165 - 175 | None (Quaternary) | Located between N and S atoms and attached to the pyridine ring, leading to a significant downfield shift. Typically the most downfield signal. |
| C2''/C6'' | 148 - 152 | Positive (CH) | Alpha-carbons of the pyridine ring. Least affected by the C4'' substituent. |
| C4'' | 140 - 148 | None (Quaternary) | Ipso-carbon of the pyridine ring, attached to the thiazole. Expected to be downfield. |
| C3''/C5'' | 120 - 125 | Positive (CH) | Beta-carbons of the pyridine ring. |
| C5' | 118 - 128 | Positive (CH) | The sole protonated carbon on the thiazole ring. |
| C4' | 110 - 120 | None (Quaternary) | Carbon attached to bromine. The "heavy atom effect" causes significant shielding, shifting it upfield despite bromine's electronegativity.[6][13] |
Advanced Analysis and Troubleshooting
-
Low Signal Intensity: If quaternary carbons (C2', C4', C4'') are weak or missing, increase the number of scans and/or increase the relaxation delay (d1) to 5-10 seconds to allow for full relaxation between pulses.
-
Ambiguous Assignments: For definitive assignment of the pyridine carbons, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for unambiguous mapping of the carbon skeleton.
-
Heavy Atom Isotope Effect: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br). While often too small to be resolved, in very high-resolution spectra, the C4' peak might show slight broadening or splitting due to the minor difference in the isotopic effect on its chemical shift.[14]
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for structural verification and purity assessment. By combining a predictive understanding of the molecule's electronic structure with a rigorous, self-validating experimental workflow, researchers can obtain high-quality, unambiguous data. This guide provides the theoretical foundation and practical steps necessary to confidently perform and interpret this critical analysis, ensuring the integrity of data that forms the bedrock of further research and development.
References
-
Osmialowski, B. et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
University Course Content. 13C-NMR. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
- Magare, B. K. et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis.
- Pendiukh, V. V. et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv.
-
Pretsch, E. et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
R-NMR. SOP data acquisition. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Yu, J. et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available at: [Link]
-
University of Crete. Step-by-step procedure for NMR data acquisition. Available at: [Link]
-
University of Leicester. NMR Sample Preparation. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
-
University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Tiznado, W. et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]
-
University College London. (2024). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
- Yu, J. et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles.
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]
-
NPTEL. 13C NMR spectroscopy. Available at: [Link]
- Pretsch, E. et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
University of Texas at Austin. Basic Training SOPs. Nuclear Magnetic Resonance Labs. Available at: [Link]
-
UCSD SSPPS NMR Facility. (2016). Distinguishing chlorine and bromine by 1 H- 13 C HSQC. Available at: [Link]
-
MDPI. (2022). (E)-4-(2-(7-Bromo-[15][16]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline.
-
Anasazi Instruments. (2019). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
-
Fiveable. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
University of Geneva. NMR sample preparation. Available at: [Link]
- Semantic Scholar.
- Gordon State College.
-
ResearchGate. (2014). 13 C-NMR spectrum of ( 4 ). Available at: [Link]
- The Organic Chemistry Tutor. (2023). Carbon-13 NMR Spectroscopy Explained. YouTube.
- DTIC. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
- ChemRxiv. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]
- Rusakov, Y. Y. et al. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. r-nmr.eu [r-nmr.eu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Predicted Lipophilicity (XlogP) of 4-(4-bromo-1,3-thiazol-2-yl)pyridine: A Critical Parameter in Drug Discovery
This technical guide provides a comprehensive analysis of the predicted octanol-water partition coefficient (XlogP) for the compound 4-(4-bromo-1,3-thiazol-2-yl)pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings of lipophilicity, the computational prediction of this crucial property, and its implications for the pharmacokinetic and pharmacodynamic profile of this heterocyclic molecule.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property that profoundly influences a drug candidate's journey through the body.[1][2] It governs a multitude of Absorption, Distribution, Metabolism, and Excretion (ADME) processes, including:
-
Oral Absorption: The ability of a compound to permeate the lipid-rich membranes of the gastrointestinal tract.
-
Plasma Protein Binding: The extent to which a drug binds to proteins in the bloodstream, affecting its free concentration and availability to target tissues.
-
Volume of Distribution: The degree to which a drug distributes into various tissues.
-
Blood-Brain Barrier Permeation: The capacity to cross the highly selective barrier protecting the central nervous system.
-
Metabolic Stability: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes.
-
Toxicity: High lipophilicity can lead to non-specific binding and increased toxicity.
The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.[3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] In the early stages of drug discovery, where the synthesis and experimental testing of every compound is impractical, the in silico prediction of logP, often denoted as XlogP, becomes an indispensable tool for prioritizing and optimizing lead compounds.[1][3]
Predicted XlogP of this compound
The predicted XlogP for this compound is 2.6 . This value was obtained from the PubChem database, which utilizes a robust computational model for its prediction.[4] To provide a more comprehensive understanding, a comparative analysis of predicted logP values from various well-established computational models is presented in Table 1.
| Prediction Algorithm | Predicted logP Value |
| XlogP (PubChem) | 2.6 |
| iLOGP (SwissADME) | 2.89 |
| XLOGP3 (SwissADME) | 2.60 |
| WLOGP (SwissADME) | 2.76 |
| MLOGP (SwissADME) | 2.44 |
| SILICOS-IT (SwissADME) | 3.09 |
| Consensus logP (SwissADME) | 2.76 |
| Table 1: Predicted logP values for this compound using various computational models available through SwissADME. The consensus logP is an average of the predicted values, providing a balanced estimation. |
The predicted XlogP of 2.6, corroborated by a consensus value of 2.76 from multiple algorithms, suggests that this compound possesses moderate lipophilicity.
Methodologies for XlogP Prediction
The in silico prediction of logP is primarily achieved through two major classes of computational methods: atom-based and fragment-based approaches.[3]
-
Atom-based methods , such as the one used for the XLOGP algorithm, calculate the logP by summing the contributions of individual atoms.[5][6] These methods are advantageous for their simplicity and ability to handle novel molecular scaffolds where fragmental data may be unavailable. The XLOGP method, developed by Dr. Renxiao Wang, utilizes a set of 90 atom types and correction factors to achieve a high degree of accuracy.[5]
-
Fragment-based methods , like ClogP, dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions.[3] These methods can be highly accurate for molecules that are well-represented in the training datasets.
The use of multiple prediction algorithms, as demonstrated in Table 1, is a prudent strategy in computational drug design. It provides a range of potential values and highlights the inherent variability in different models, leading to a more informed assessment of a compound's likely lipophilicity.
Figure 2: Adherence of this compound to Lipinski's Rule of Five.
Blood-Brain Barrier Penetration
The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) disorders. Lipophilicity is a major determinant of BBB penetration, with a logP in the range of 1.5 to 2.7 often considered optimal. The predicted XlogP of 2.6 suggests that this compound has the potential to cross the BBB, making it an interesting scaffold for CNS-targeted drug discovery.
Experimental Validation of Lipophilicity
While computational predictions are invaluable, experimental determination of logP remains the gold standard for validating in silico data. [4][7]The two most common experimental methods are:
Shake-Flask Method
This traditional method involves dissolving the compound in a biphasic system of n-octanol and water. [4][7][8]After reaching equilibrium, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow of the Shake-Flask method for experimental logP determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated method for estimating logP. [4][8]The compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be accurately estimated.
Conclusion
The predicted XlogP of 2.6 for this compound indicates a moderate level of lipophilicity. This value, supported by a consensus of multiple computational models, places the compound in a favorable position within the chemical space for druglikeness, particularly concerning oral bioavailability as predicted by Lipinski's Rule of Five. Furthermore, its lipophilicity suggests potential for penetration of the blood-brain barrier. While these in silico predictions provide a strong rationale for further investigation, experimental validation of the logP value is a critical next step in the comprehensive physicochemical characterization of this promising heterocyclic scaffold. This integrated approach of computational prediction and experimental verification is fundamental to modern, efficient drug discovery and development.
References
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available at: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]
-
Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge - ACS Publications - American Chemical Society. Available at: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]
-
Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]
-
Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. Available at: [Link]
-
Assess a chemical's partition coefficient using machine learning - Neural Designer. Available at: [Link]
-
User manual for XLOGP v2.0. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
XLogP - Computer Chemistry Consultancy. Available at: [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - NIH. Available at: [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview - ResearchGate. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Available at: [Link]
-
2-Bromo-4-(pyridin-2-yl)thiazole - MySkinRecipes. Available at: [Link]
-
4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem. Available at: [Link]
-
Computationally predicted pharmacokinetic profile of compounds 4a-e and... - ResearchGate. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph - AIR Unimi. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. labsolu.ca [labsolu.ca]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. PubChemLite - this compound (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Calculation of molecular properties [molinspiration.com]
- 8. chemaxon.com [chemaxon.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-bromo-1,3-thiazol-2-yl)pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(4-bromo-1,3-thiazol-2-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and often challenging substrate. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the unique electronic properties of heteroaromatic compounds, particularly those containing both electron-deficient pyridine and electron-rich thiazole moieties, can present significant optimization challenges.[4][5][6][7]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple procedural lists to explain the chemical reasoning behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Reaction Setup & Key Parameters
Q1: I'm setting up my first Suzuki coupling reaction with this compound. What are the critical starting parameters I should consider?
A1: A successful Suzuki coupling hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[3] For a heteroaromatic substrate like this compound, the interplay between these elements is crucial.
-
Palladium Source: A common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle.[8] For heteroaromatic couplings, bulky, electron-rich phosphine ligands are often essential to promote the oxidative addition and reductive elimination steps.[8][9]
-
Base: A base is required to activate the boronic acid or ester for transmetalation.[10][11] The choice of base can significantly impact yield and side reactions.
-
Solvent: The solvent must be appropriate for the solubility of all reactants and stable under the reaction conditions.[12][13]
Below is a generalized starting protocol. Remember that this is a starting point, and optimization will likely be necessary.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (1-5 mol%) and the ligand (1.1-1.2 eq relative to Pd).
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.[9][14][15]
Troubleshooting Low Yields
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A2: Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the specific heteroaromatic nature of the substrate.[5][6] Here's a systematic approach to troubleshooting:
1. Catalyst and Ligand Inefficiency:
-
Rationale: The nitrogen atom in the pyridine ring and the sulfur in the thiazole can coordinate to the palladium center, potentially deactivating the catalyst.[4] The electronic properties of the substrate can also make oxidative addition, often the rate-determining step, more challenging.[15]
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Buchwald-type ligands such as SPhos or XPhos are designed to accelerate both oxidative addition and reductive elimination and are often excellent choices for heteroaryl couplings.[9] N-heterocyclic carbenes (NHCs) are also a powerful alternative.[8][10]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading to 3-5 mol% can sometimes overcome catalyst deactivation and improve yields in initial optimization studies.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results.[5][6]
-
2. Ineffective Base or Solvent Combination:
-
Rationale: The choice of base is critical for activating the boronic acid.[10] The solubility of the base and the boronate species formed is also important.[4]
-
Troubleshooting Steps:
-
Vary the Base: If you are using a weaker base like K₂CO₃, try a stronger one like K₃PO₄ or Cs₂CO₃.[9][16] Conversely, if you suspect base-mediated decomposition, a milder base like KF might be beneficial.[10]
-
Solvent System: For many heteroaryl couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water can be effective.[17] The water aids in dissolving inorganic bases. Anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can also be highly effective, especially for preventing protodeboronation.[4]
-
3. Boronic Acid/Ester Instability:
-
Rationale: Heteroaryl boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water and base.[4][18] This side reaction consumes the boronic acid and reduces the yield.
-
Troubleshooting Steps:
-
Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be a good alternative.[18][19]
-
Increase Equivalents of Boronic Acid: Using a slight excess (1.5-2.0 eq) of the boronic acid can help compensate for any degradation.
-
Anhydrous Conditions: As mentioned above, switching to anhydrous conditions can mitigate protodeboronation.[4]
-
| Parameter | Initial Choice | Alternative Options for Optimization | Rationale for Change |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhos, PEPPSI-iPr | Enhance catalytic activity for challenging heteroaryl substrates.[9] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, KF, TMSOK | Modulate basicity to improve transmetalation and minimize side reactions.[4][9][10] |
| Solvent | Toluene | 1,4-Dioxane/H₂O, DME, THF, Anhydrous THF with TMSOK | Improve solubility of reagents and influence reaction kinetics.[4][12][17] |
| Boron Source | Arylboronic Acid | Aryl pinacol boronate, Aryl MIDA boronate | Increase stability and prevent protodeboronation.[18][19] |
Addressing Side Reactions
Q3: I'm observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?
A3: Side reactions are a common hurdle. For your specific substrate, the most likely culprits are homocoupling of the boronic acid (Glaser coupling) and debromination of the starting material.
1. Homocoupling of the Boronic Acid:
-
Mechanism: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen and can be palladium-catalyzed.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Control Stoichiometry: Using a large excess of the boronic acid can favor the desired cross-coupling over homocoupling.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes reduce the rate of homocoupling.
-
2. Debromination (Proto-dehalogenation):
-
Mechanism: The bromo-thiazole starting material is reduced to the corresponding H-thiazole. This can occur through various pathways, including reaction with trace water or other proton sources.
-
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources.
-
Choice of Base: Some bases can be more prone to promoting this side reaction. Experimenting with different bases can be beneficial.
-
Diagram: Troubleshooting Workflow for Suzuki Coupling
Caption: A systematic workflow for troubleshooting common issues in Suzuki coupling reactions.
Purification Strategies
Q4: My crude product is difficult to purify. The product and starting material have very similar polarities. What purification strategies do you recommend?
A4: The pyridine moiety in your product can be exploited for purification.
-
Acid/Base Extraction:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your pyridine-containing product should move into the aqueous layer, leaving less basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base like NaHCO₃ or NaOH until it is basic.
-
Extract the aqueous layer again with an organic solvent. Your purified product should now be in the organic layer.
-
Dry and concentrate the organic layer.
-
-
Chromatography Considerations:
-
If co-elution is an issue, consider using a different solvent system for your column chromatography.
-
Adding a small amount of a basic modifier like triethylamine to your eluent can sometimes improve the separation of basic compounds like pyridines on silica gel.
-
References
- MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
- YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- YouTube. (2020-02-14). Suzuki cross-coupling reaction.
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
- PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
- PMC - NIH. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
- YouTube. (2011-10-03). Masking Boronic Acids for Suzuki Coupling.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine
Welcome to the technical support center for the synthesis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and rationally optimize your reaction for improved yield and purity.
The Synthetic Blueprint: A Mechanistic Perspective
The most reliable and common route to 2,4-disubstituted thiazoles such as this compound is a variation of the classic Hantzsch Thiazole Synthesis . This powerful reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
For our target molecule, the logical disconnection points to two key starting materials:
-
Pyridine-4-carbothioamide (Isonicotinothioamide): This provides the pyridin-4-yl group at the C2 position of the thiazole ring, along with the ring's nitrogen and sulfur atoms.
-
A 2-carbon α,α-dihalocarbonyl equivalent (e.g., dibromoacetaldehyde): This provides the C4 and C5 atoms of the thiazole ring, with the bromine pre-installed at the C4 position.
The general reaction mechanism involves nucleophilic attack by the sulfur of the thioamide on the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Understanding this pathway is critical for diagnosing and solving many of the issues that can arise during the synthesis.
Overall Synthesis Workflow
The following diagram illustrates the typical two-stage process for synthesizing the target compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?
A1: Low yield is a common issue that can stem from multiple points in the process. A systematic approach is essential.
Causality: The Hantzsch synthesis is sensitive to reagent purity, stoichiometry, and reaction conditions. The pyridine nitrogen also introduces unique challenges not present in simple arylthiazole syntheses.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Pyridine-4-carbothioamide: This is your most critical reagent. Impurities from the thionation step (unreacted carboxamide, phosphorus byproducts) can inhibit the cyclization. Confirm its purity by ¹H NMR and melting point before use.
-
α-Halocarbonyl: These reagents can be unstable. Use a freshly opened bottle or purify by distillation if it's a liquid. They are also potent lachrymators; handle with extreme care in a fume hood.
-
-
Reaction Conditions for Cyclization: The choice of solvent and temperature is paramount. Ethanol is a standard solvent, but other polar solvents can be explored. Microwave-assisted synthesis has been shown to dramatically increase yields and reduce reaction times for thiazole formation.[1][2]
-
Workup and pH Control: The pyridine nitrogen is basic. During acidic workup or purification on silica gel, it can become protonated, forming a salt. This salt may be highly water-soluble, leading to significant loss of product into the aqueous phase during extraction.[3]
-
Solution: After quenching the reaction, carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of 8-9 before extracting with an organic solvent. This ensures the product is in its neutral, more organosoluble form.
-
Data-Driven Optimization:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome |
| Solvent | Reflux in Ethanol (8h) | Microwave, Ethanol (15 min) | Faster reaction, potentially higher yield, fewer degradation byproducts. |
| Workup pH | Acidic/Neutral Quench | Basify to pH 8-9 before extraction | Significantly improved recovery from the aqueous phase. |
| Purification | Standard Silica Gel | Silica Gel with 0.5-1% Triethylamine in Eluent | Prevents peak tailing and improves separation efficiency. |
Q2: The thionation of pyridine-4-carboxamide to form the thioamide is inefficient and messy. How can I improve it?
A2: The conversion of an amide to a thioamide can indeed be challenging. Success hinges on the right thionating agent and strictly anhydrous conditions.
Causality: Thionating agents like Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are moisture-sensitive. Water will consume the reagent and generate undesirable side products. The solvent choice affects the solubility of the reagents and the reaction temperature, which in turn influences the reaction rate and byproduct formation.
Troubleshooting Steps:
-
Choice of Thionating Agent: Lawesson's Reagent is generally preferred over P₄S₁₀ as it is more soluble in organic solvents and often gives cleaner reactions with fewer byproducts.
-
Stoichiometry: Use a slight excess of the thionating agent (typically 0.5 to 0.6 equivalents of LR, as it contains two thionating sites).
-
Solvent and Temperature:
-
Anhydrous Toluene or Dioxane: These are excellent choices. Ensure they are freshly dried.
-
Pyridine: Can be used as both a solvent and a base, but can complicate workup.
-
Temperature: The reaction typically requires heating (80-110 °C). Monitor by TLC until the starting amide is consumed. Overheating can lead to decomposition.
-
-
Workup: The workup often involves quenching with an aqueous solution. Do this carefully. Byproducts of LR can be filtered off after cooling the reaction mixture.
Q3: My TLC shows multiple spots after the cyclization reaction. What are the likely side products and how can I avoid them?
A3: Side product formation is often a result of incorrect stoichiometry or suboptimal reaction conditions.
Causality: The reactants themselves can undergo self-condensation, or the product can undergo further reactions if conditions are too harsh or reaction times are too long.
Likely Side Products:
-
Unreacted Thioamide: Often polar and may remain at the baseline of the TLC. Indicates an incomplete reaction.
-
α-Halocarbonyl Self-Condensation Products: These can form complex mixtures. Using the α-halocarbonyl as the limiting reagent can sometimes help.
-
Hydrolysis of Thioamide: If water is present, the thioamide can hydrolyze back to the amide, which will not participate in the cyclization.
The following diagnostic workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for identifying sources of impurities.
Q4: The product is difficult to purify by column chromatography. It streaks badly on the silica gel column. What's wrong?
A4: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.
Causality: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to move slowly and unevenly down the column, resulting in broad, tailing peaks and poor separation.
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base to your eluent system.
-
Recommended: 0.5% to 1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
-
Switch the Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography is another viable option, though it is often more expensive on a large scale.
-
-
Crystallization: If a suitable solvent system can be found, crystallization is often the most effective method for obtaining highly pure material and can be more scalable than chromatography.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for the Hantzsch cyclization step?
-
A: Absolute ethanol is the most commonly used and is a good starting point.[4] Methanol is also effective. For difficult substrates, higher boiling point solvents like n-butanol or DMF can be used, but monitor carefully for decomposition. For rapid optimization, microwave-assisted synthesis in ethanol is highly recommended.[1]
-
-
Q: Can this reaction be performed as a one-pot synthesis?
-
A: While some thiazole syntheses can be done in one pot, it is not recommended here.[5] The conditions required for thionation (anhydrous, high temperature) are generally incompatible with the subsequent cyclization step, and the byproducts from the thionation will likely interfere with the Hantzsch reaction, leading to a complex mixture and low yields. A two-step process with isolation of the intermediate thioamide is more robust.
-
-
Q: My final product appears to be a salt (e.g., hydrobromide) after workup. How does this happen and how do I convert it to the free base?
-
A: This typically happens if the reaction generates excess acid (like HBr) that is not neutralized during workup. The basic pyridine nitrogen will be protonated to form the salt. To convert it back to the free base, dissolve the salt in a suitable solvent, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), separate the organic layer, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[3]
-
Recommended Experimental Protocols
The following protocols are baseline procedures that can be optimized using the troubleshooting advice above.
Protocol 1: Synthesis of Pyridine-4-carbothioamide
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-4-carboxamide (1.0 eq).
-
Reagents: Add anhydrous toluene (approx. 10 mL per gram of amide) via syringe. Add Lawesson's Reagent (0.6 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM), observing the consumption of the starting amide. The reaction is typically complete in 4-6 hours.
-
Workup: Cool the reaction to room temperature. The thioamide product may precipitate. Filter the solid and wash with cold toluene or hexane to remove soluble impurities. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Protocol 2: Hantzsch Cyclization to form this compound
-
Setup: In a round-bottom flask, dissolve pyridine-4-carbothioamide (1.0 eq) in absolute ethanol (approx. 20 mL per gram).
-
Reagents: To this solution, add 1,1-dibromoacetaldehyde (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the thioamide is consumed.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH 8-9). Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine.
References
-
ACS Omega. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies. [Link]
-
Taylor & Francis Online. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]_349944061)
Sources
Technical Support Center: Synthesis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine
Welcome to the technical support center for the synthesis of 4-(4-bromo-1,3-thiazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.
The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of the 2-(pyridin-4-yl)-1,3-thiazole core via the Hantzsch thiazole synthesis. The second step is the regioselective bromination of this intermediate at the 4-position of the thiazole ring. The choice of solvent at each stage is paramount and can significantly influence reaction rates, yields, and the impurity profile of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis and provides actionable solutions based on established chemical principles and field experience.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 2-(pyridin-4-yl)-1,3-thiazole
Question: I am experiencing a low yield in the initial Hantzsch condensation between 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide and thiourea. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Hantzsch synthesis of 2-(pyridin-4-yl)-1,3-thiazole can stem from several factors, primarily related to reactant solubility, reaction conditions, and work-up procedures.[1] The choice of solvent is a critical parameter to investigate.
Causality and Optimization:
-
Reactant Solubility: 2-bromo-1-(pyridin-4-yl)ethanone is often used as its hydrobromide salt, which has limited solubility in many organic solvents. Similarly, thiourea's solubility varies significantly with the solvent.[2] For the reaction to proceed efficiently, both reactants must be adequately dissolved.
-
Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly employed solvents for this reaction. They are effective at dissolving both the thiourea and, to some extent, the hydrobromide salt of the α-bromoketone. Heating is typically required to achieve complete dissolution and drive the reaction.
-
Aprotic Polar Solvents (e.g., DMF): Dimethylformamide (DMF) can be an excellent alternative as it generally offers higher solubility for a wide range of reactants. However, its high boiling point can necessitate higher temperatures and more rigorous purification to remove the solvent.
-
Solvent Mixtures: An ethanol/water mixture can enhance the solubility of the reactants and has been used effectively in similar Hantzsch syntheses.[3]
-
-
Reaction Temperature: Insufficient heating can lead to incomplete reaction. Most Hantzsch syntheses require refluxing for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. While often carried out under neutral conditions, the use of the hydrobromide salt of the α-bromoketone will create an acidic environment. This can be beneficial in some cases, but if side reactions are observed, the addition of a non-nucleophilic base might be necessary to neutralize the HBr formed during the reaction. However, strongly basic conditions should be avoided as they can promote side reactions.
-
Work-up Procedure: The product, 2-(pyridin-4-yl)-1,3-thiazole, may have some solubility in the aqueous phase during work-up, leading to losses. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate. Neutralizing the reaction mixture with a mild base like sodium bicarbonate before extraction can help to ensure the product is in its free base form, which is more soluble in organic solvents.[1]
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Heteroaryl Bromides
Welcome to the technical support center for Suzuki coupling reactions involving heteroaryl bromides. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this versatile cross-coupling reaction. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the unique electronic and steric properties of heteroaryl bromides can present significant challenges. This guide offers expert insights and practical solutions to overcome common hurdles and optimize your reactions.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during the Suzuki coupling of heteroaryl bromides, providing explanations for the underlying causes and actionable solutions.
Question 1: My Suzuki coupling reaction with a heteroaryl bromide is giving low to no yield. What are the most likely causes and how can I troubleshoot this?
Low or no yield in a Suzuki coupling with a heteroaryl bromide can stem from several factors, primarily related to catalyst deactivation, inefficient oxidative addition, or competing side reactions.
Underlying Causes & Solutions:
-
Catalyst Deactivation by Heteroatom Coordination: The Lewis basic nature of heteroatoms (especially nitrogen) in your substrate can lead to coordination with the palladium center, deactivating the catalyst.[1]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the heteroaryl substrate.[4] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[5] N-heterocyclic carbenes (NHCs) are also highly effective due to their strong electron-donating ability and steric bulk, which helps to stabilize the active Pd(0) species.[4]
-
Solution 2: Use of Additives: The addition of trimethyl borate has been shown to mitigate catalyst poisoning by heteroatomic units.[1]
-
-
Inefficient Oxidative Addition: The oxidative addition of the heteroaryl bromide to the Pd(0) complex is a critical and often rate-determining step in the catalytic cycle.[2] Electron-deficient heteroaryl bromides can be challenging substrates.
-
Solution: Catalyst and Ligand Choice: For electron-deficient heteroaryl bromides, a highly active catalyst system is required. Palladium precatalysts combined with bulky, electron-donating ligands are often necessary to facilitate the oxidative addition step. Consider using a pre-formed catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a precursor such as Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand.[6]
-
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, leading to the formation of a deboronated byproduct and reducing the amount of nucleophile available for cross-coupling.[1]
-
Solution 1: Choice of Boron Reagent: Boronic esters, particularly pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.
-
Solution 2: Anhydrous Conditions: Water can facilitate protodeboronation. Employing anhydrous solvents and reagents can significantly reduce this side reaction.[1]
-
Solution 3: Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation,[6] strong bases can also promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃. For base-sensitive substrates, KF can be an effective alternative.[6]
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid, consuming the nucleophile and reducing the yield of the desired product.
-
Solution: Careful Control of Reaction Conditions: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Question 2: I am observing significant amounts of starting material (heteroaryl bromide) remaining even after prolonged reaction times. What adjustments should I make to my catalyst system?
The persistence of the starting heteroaryl bromide suggests that the catalytic cycle is stalled, most likely at the oxidative addition step.
Troubleshooting Strategy:
The key is to increase the reactivity of the palladium catalyst to facilitate the cleavage of the C-Br bond.
-
Increase Ligand Electron-Donating Ability and Steric Bulk: More electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and promoting oxidative addition. Increased steric bulk can also accelerate this step.
-
Recommended Ligand Progression:
-
If you are using a less electron-rich ligand like PPh₃, switch to a more electron-donating and bulky ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., SPhos, XPhos).
-
Consider using N-heterocyclic carbene (NHC) ligands, which are even stronger electron donors than phosphines.[4]
-
-
-
Palladium Precatalyst Choice: Some palladium precatalysts are more readily reduced to the active Pd(0) species. If you are using Pd(OAc)₂, which can have a longer induction period, consider switching to a Pd(0) source like Pd₂(dba)₃.
Question 3: My reaction is producing a mixture of regioisomers when using a poly-brominated heteroaryl substrate. How can I control the site-selectivity of the coupling?
Controlling regioselectivity in the Suzuki coupling of poly-halogenated heteroaryls is a significant challenge, as the outcome is influenced by a delicate balance of electronic and steric factors.[7]
Factors Influencing Site-Selectivity and Control Strategies:
-
Electronic Effects: The intrinsic electronic properties of the heteroaryl ring play a major role. Generally, oxidative addition is favored at the most electron-deficient carbon center.
-
Steric Hindrance: Coupling at a sterically hindered position is generally disfavored.
-
Ligand Choice: The choice of ligand can have a profound impact on site-selectivity.[7]
-
Electron-deficient bidentate ligands (e.g., dppf) can favor coupling at one position, while electron-rich monodentate ligands (e.g., QPhos) may favor another.
-
Highly sterically demanding ligands can direct the coupling to the less hindered position.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[7]
Systematic Approach to Achieving Regioselectivity:
-
Analyze the Substrate: Evaluate the electronic and steric environment of each bromine atom on your heteroaryl ring.
-
Consult the Literature: Search for precedents with similar substitution patterns.
-
Screen a Panel of Ligands: A systematic screening of ligands with varying steric and electronic properties is often the most effective approach.
| Ligand Type | Example Ligands | Potential Influence on Selectivity |
| Bulky, Electron-Rich Monodentate | SPhos, XPhos, RuPhos | Can favor coupling at sterically accessible and electron-deficient sites. |
| Bidentate (Chelating) | dppf, Xantphos | The bite angle and electronic nature can significantly influence selectivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donation can alter the reactivity of the palladium center. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection for the Suzuki coupling of heteroaryl bromides.
Q1: What is a good starting point for a general-purpose catalyst system for the Suzuki coupling of heteroaryl bromides?
A robust starting point for many heteroaryl bromide couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5] A common base choice is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.
Q2: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?
-
Phosphine ligands are a well-established and diverse class of ligands for Suzuki couplings. Biaryl phosphine ligands, in particular, offer a good balance of steric bulk and electron-donating ability.[5]
-
NHC ligands are generally more electron-rich and can form more stable complexes with palladium.[4] They are particularly useful for challenging couplings involving electron-deficient heteroaryl bromides or sterically hindered substrates.
Q3: What is the role of the base in the Suzuki coupling, and how does it affect my choice of catalyst?
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[6] The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation. While the base does not directly dictate the choice of the palladium-ligand complex, an optimal combination of base, solvent, and catalyst is necessary for a successful reaction.[3]
Q4: Can I perform Suzuki couplings of heteroaryl bromides under ligand-free conditions?
While ligand-free Suzuki couplings have been developed, they are often less efficient for challenging substrates like heteroaryl bromides. Ligands are generally necessary to stabilize the palladium catalyst, prevent catalyst decomposition, and facilitate the key steps of the catalytic cycle, especially for heteroaryl substrates that can act as catalyst poisons.[1]
Experimental Protocols & Visualizations
General Procedure for Catalyst Screening in Suzuki Coupling of a Heteroaryl Bromide
This protocol outlines a systematic approach to identifying the optimal catalyst system for your specific substrate.
-
Setup: In an array of oven-dried reaction vials, add the heteroaryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and heat the reaction array to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion and yield for each catalyst system to identify the optimal conditions.
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a catalyst system for the Suzuki coupling of a heteroaryl bromide.
Caption: A decision tree for selecting a catalyst system for Suzuki coupling of heteroaryl bromides.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(4-bromo-1,3-thiazol-2-yl)pyridine Derivatives
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 4-(4-bromo-1,3-thiazol-2-yl)pyridine scaffold is of significant interest due to the prevalence of thiazole and pyridine moieties in a wide array of pharmacologically active compounds, from antivirals to anticancer agents.[1] However, the synthesis of these 2,4-disubstituted thiazoles can sometimes yield isomeric impurities or unexpected rearrangement products. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for unambiguous structural elucidation.
This guide provides a comparative analysis of the primary synthetic and analytical methodologies employed to confirm the structure of this compound derivatives, grounded in field-proven insights and experimental data.
Part 1: A Comparative Overview of Synthetic Methodologies
The journey to structural confirmation begins with a robust and well-understood synthetic strategy. The choice of synthesis can influence the impurity profile and, consequently, the complexity of the analytical confirmation required.
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most common and versatile methods for constructing the thiazole ring.[2][3][4] The core of this reaction is the condensation of an α-haloketone with a thioamide.[3][5]
Causality of Experimental Choices:
-
Reactants: For the target scaffold, the synthesis involves the reaction of a 2-bromo-1-(pyridin-4-yl)ethan-1-one derivative with a brominating agent and a suitable thioamide. A more direct and common approach involves reacting 2,2-dibromo-1-(pyridin-4-yl)ethan-1-one with a thiourea derivative. The α-haloketone provides the C4 and C5 atoms of the thiazole ring, while the thioamide provides the S, N, and C2 atoms.
-
Solvent and Conditions: The reaction is typically carried out in a polar solvent like ethanol or methanol to facilitate the dissolution of the reactants.[3] Heating is often required to drive the condensation and cyclization steps to completion.[3] The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration.[3][6]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch thiazole synthesis.
Alternative Synthetic Routes: The Suzuki Coupling
While the Hantzsch synthesis is robust, modern cross-coupling reactions offer alternative pathways that can be advantageous for certain derivatives. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. This can be employed to introduce the pyridine moiety onto a pre-formed bromo-thiazole ring or vice-versa.
Causality of Experimental Choices:
-
Reactants: This would typically involve coupling a pyridine-boronic acid with a 2,4-dibromothiazole, or a 4-bromothiazole derivative with a 4-bromopyridine under palladium catalysis.
-
Advantages: The Suzuki coupling offers a modular approach, allowing for the late-stage introduction of diverse pyridine analogs, which is highly beneficial in medicinal chemistry for structure-activity relationship (SAR) studies. It often proceeds under milder conditions than classical condensation reactions.[7]
| Method | Advantages | Disadvantages | Typical Yield |
| Hantzsch Synthesis | High convergence, simple starting materials, well-established.[3][4] | Use of lachrymatory α-haloketones, can have regioselectivity issues with unsymmetrical thioamides. | Good to Excellent |
| Suzuki Coupling | Modular, high functional group tolerance, mild conditions.[7] | Requires pre-functionalized starting materials, potential for catalyst poisoning by sulfur. | Good to Excellent |
Part 2: The Analytical Gauntlet: A Comparative Guide to Structural Confirmation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A self-validating system relies on the orthogonal corroboration of data from multiple, independent methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[8] Both ¹H and ¹³C NMR are essential for confirming the connectivity of the this compound scaffold.
Expertise in Interpretation:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the pyridine ring will appear as doublets (or more complex patterns depending on other substituents), while the C5-proton of the thiazole ring will typically appear as a singlet.[9][10] The chemical shift of this thiazole proton is a key diagnostic signal.[10]
-
¹³C NMR: The ¹³C NMR spectrum will confirm the number of unique carbon environments. The chemical shifts of the thiazole carbons (C2, C4, and C5) are distinct and diagnostic. For example, the C2 carbon, being adjacent to two heteroatoms, typically appears significantly downfield.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (20-50 mg for ¹³C NMR).[8]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8] Chloroform-d (CDCl₃) is a common first choice for many non-polar organic compounds.[8]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If structural ambiguity remains, consider 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).
-
Table 1: Expected NMR Chemical Shifts (δ) for the this compound Scaffold
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Insights |
| Thiazole C5-H | ~7.5 - 8.5[10] | ~110 - 125[10] | Singlet in ¹H NMR; confirms substitution at C4. |
| Pyridine H (ortho to N) | ~8.6 - 8.8 | ~150 - 152 | Doublet; confirms 4-substitution on the pyridine ring. |
| Pyridine H (meta to N) | ~7.8 - 8.0 | ~120 - 122 | Doublet; confirms 4-substitution on the pyridine ring. |
| Thiazole C2 | N/A | ~165 - 175 | Highly downfield due to adjacent S and N atoms. |
| Thiazole C4 (C-Br) | N/A | ~130 - 140 | Carbon bearing the bromine atom. |
Note: Exact chemical shifts can vary based on solvent and other substituents.
Diagram: NMR Structural Elucidation Workflow
Caption: A streamlined workflow for NMR-based structural analysis.
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through the isotopic pattern, evidence for the presence of specific elements like bromine.
Trustworthiness of Data: The bromine atom has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12][13] This results in a highly characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) peak will be accompanied by an "M+2" peak of almost equal intensity.[12] The observation of this 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule or fragment.[12][13] High-Resolution Mass Spectrometry (HRMS) can further provide an exact mass, which can be used to determine the elemental formula, adding another layer of confirmation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solvent should be compatible with the chosen ionization method (e.g., Electrospray Ionization - ESI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of bromine.
-
If available, acquire an HRMS spectrum to determine the exact mass and confirm the elemental formula.
-
Diagram: Mass Spectrometry Confirmation Workflow
Caption: Workflow for confirming molecular structure via mass spectrometry.
X-ray Crystallography: The Unambiguous Gold Standard
When a molecule can be coaxed into forming a single, diffraction-quality crystal, single-crystal X-ray crystallography provides an unequivocal three-dimensional map of the atoms in space.[14][15] This method resolves any ambiguity regarding connectivity, regiochemistry, and stereochemistry, making it the ultimate arbiter of structural confirmation.[16]
Authoritative Grounding: The output of an X-ray diffraction experiment is an electron density map from which the positions of all non-hydrogen atoms can be precisely determined. This data is then used to build a model of the molecule. The final refined structure provides bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.[15] For pyridine-thiazole hybrids, this technique has been used to definitively establish tautomeric forms and intermolecular interactions in the solid state.[15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. It involves dissolving the highly purified compound in a minimal amount of a suitable solvent and allowing the solvent to evaporate slowly.
-
Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is then "refined" to achieve the best possible fit with the experimental data.
-
Table 2: Comparison of Primary Structural Confirmation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, electronic environment.[8] | Provides detailed structural information in solution; non-destructive. | Requires relatively large amounts of pure sample; can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), presence of key elements (e.g., Br).[12] | High sensitivity, requires very little sample. | Provides limited connectivity information; isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, solid-state packing.[14][15] | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Part 3: An Integrated Strategy for Self-Validating Confirmation
The most trustworthy structural confirmation comes from an integrated approach where each piece of data corroborates the others. The process should follow a logical progression, starting with the techniques that are most readily available and moving to more definitive methods as needed.
Diagram: Integrated Structural Confirmation Workflow
Caption: An integrated workflow for robust structural confirmation.
Confirming the structure of this compound derivatives requires a systematic and multi-pronged analytical strategy. While a classic Hantzsch synthesis is a reliable route to the scaffold, confirmation must not be assumed. An integrated analysis, beginning with mass spectrometry to confirm the molecular weight and the presence of bromine, followed by detailed 1D and 2D NMR spectroscopy to map the molecular framework, forms the core of the elucidation process. Each technique provides a piece of the puzzle, and only when all pieces fit together can the structure be considered validated. For novel scaffolds or in cases of ambiguity, single-crystal X-ray crystallography serves as the ultimate, incontrovertible proof. Adhering to this self-validating, multi-technique approach ensures the scientific integrity of the data and the ultimate success of the research and development program.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]
-
ResearchGate. (2023, February 1). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Retrieved from [Link]
-
PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
IJRPR. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
RSC Publishing. (2022, June 22). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Retrieved from [Link]
-
PubMed Central. (2019, December 19). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (2025, December 28). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of a new pyridinyl thiazole ligand with hydrazone moiety and its cobalt(III) complex: X-ray crystallography, in vitro evaluation of antibacterial activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Retrieved from [Link]
-
PubMed Central. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Retrieved from [Link]
-
PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
-
NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
-
Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Bromine. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Full MS of brominated CytC. Inset shows distribution of bromine modifications. Retrieved from [Link]
Sources
- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. bepls.com [bepls.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
